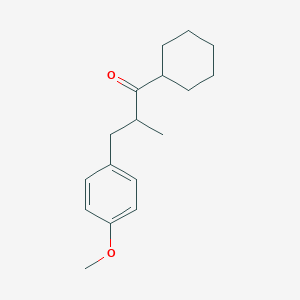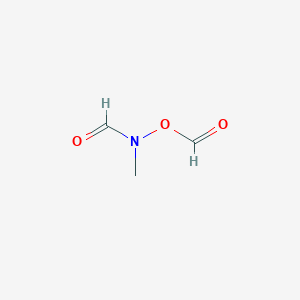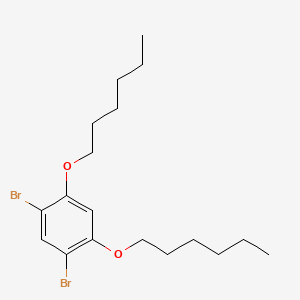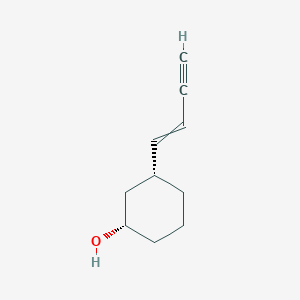
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a butenynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and but-1-en-3-yne.
Reaction Conditions: The key step involves the addition of the butenynyl group to the cyclohexanone under controlled conditions, often using a catalyst such as a palladium complex.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butenynyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1S,3R)-3-(But-1-en-3-yn-1-yl)cyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
Properties
CAS No. |
521274-55-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,3R)-3-but-1-en-3-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-3-5-9-6-4-7-10(11)8-9/h1,3,5,9-11H,4,6-8H2/t9-,10+/m1/s1 |
InChI Key |
IUDNDSBOMHFOEE-ZJUUUORDSA-N |
Isomeric SMILES |
C#CC=C[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
C#CC=CC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


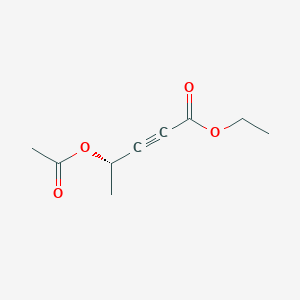
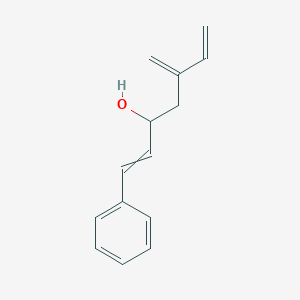
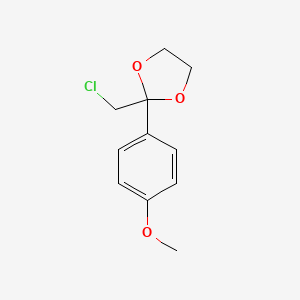
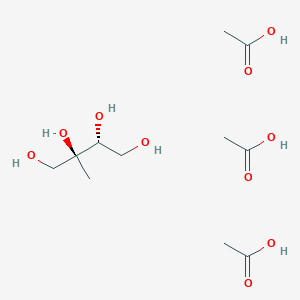
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
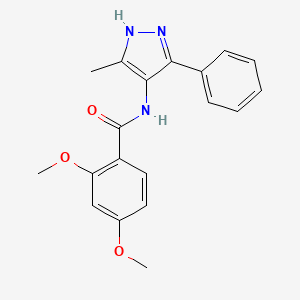
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
